Product packaging for Dimethyl 2,2-bis(4-chlorobenzyl)malonate(Cat. No.:CAS No. 2172-48-7)

Dimethyl 2,2-bis(4-chlorobenzyl)malonate

Cat. No.: B11943846
CAS No.: 2172-48-7
M. Wt: 381.2 g/mol
InChI Key: LLTMIVXRKDOVEE-UHFFFAOYSA-N
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Description

Overview of Substituted Malonate Esters as Versatile Synthetic Intermediates

Substituted malonate esters are highly valuable building blocks in organic synthesis due to the reactivity of the alpha-carbon, which is activated by two adjacent carbonyl groups. This activation facilitates the deprotonation of the alpha-carbon by a base, forming a stabilized carbanion or enolate. This nucleophilic intermediate can then participate in a variety of carbon-carbon bond-forming reactions.

The malonic ester synthesis is a classic example of their utility, allowing for the preparation of mono- and di-substituted acetic acids through alkylation followed by hydrolysis and decarboxylation. wikipedia.orguobabylon.edu.iq Beyond this, malonate esters are precursors for a wide array of chemical structures:

Alkylation and Acylation: The enolate of a malonate ester can be readily alkylated with alkyl halides or acylated to introduce new functional groups. chemicalbook.com The reaction can be performed sequentially to introduce two different substituents. wikipedia.org

Michael Additions: As soft nucleophiles, malonate enolates are excellent partners in Michael additions to α,β-unsaturated carbonyl compounds. chemicalbook.com

Synthesis of Heterocycles: Malonate esters are key starting materials in condensation reactions for the synthesis of various heterocyclic compounds, such as barbiturates. chemicalbook.com

Asymmetric Synthesis: The development of chiral catalysts has enabled the enantioselective alkylation of malonates, providing access to chiral molecules with quaternary carbon centers. frontiersin.org

The versatility of substituted malonate esters is summarized in the following table:

Reaction TypeReagentsProduct TypeSignificance
AlkylationAlkyl Halides, BaseSubstituted MalonatesForms C-C bonds, precursor to substituted acetic acids. wikipedia.orgjove.com
AcylationAcyl Halides, BaseAcylmalonatesPrecursor to β-ketoesters. chemicalbook.com
Michael Additionα,β-Unsaturated Carbonyls1,5-Dicarbonyl CompoundsForms C-C bonds via conjugate addition. chemicalbook.com
Knoevenagel CondensationAldehydes, KetonesAlkylidene/Arylidene MalonatesSynthesis of substituted alkenes.
Heterocycle SynthesisUrea, AmidinesBarbiturates, PyrimidinedionesConstruction of important ring systems. chemicalbook.com

The Significance of Dihalogenated Benzyl (B1604629) Moieties in Advanced Molecular Architectures

The benzyl group (Bn) is a common structural motif and is frequently used as a protecting group for alcohols and amines in multi-step synthesis due to its relative stability and ease of removal by hydrogenolysis. wikipedia.orglibretexts.org The introduction of halogen atoms onto the phenyl ring of a benzyl group, as seen in the 4-chlorobenzyl moieties of the title compound, significantly influences the molecule's properties and reactivity.

Halogens, being electronegative, can alter the electron density of the aromatic ring and the reactivity of the benzylic position. Furthermore, the presence of a halogen provides a handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful tools for constructing complex molecular architectures. Dihalogenated structures, in particular, offer the potential for creating symmetrical molecules or for sequential, site-selective functionalization.

The p-methoxybenzyl (PMB) group, a substituted benzyl ether, is known to be more easily cleaved under oxidative conditions than the simple benzyl group, illustrating how ring substitution can tune reactivity. organic-chemistry.org Similarly, the chloro-substituents in Dimethyl 2,2-bis(4-chlorobenzyl)malonate can influence its chemical behavior and offer sites for post-synthetic modification.

Historical Context and Evolution of Research on this compound

Specific research detailing the historical development and evolution of this compound is scarce in the literature, suggesting it is a specialized or rare chemical. sigmaaldrich.com However, its synthesis falls under the well-established principles of malonic ester chemistry. The most logical synthetic route would be the dialkylation of dimethyl malonate with 4-chlorobenzyl chloride.

This reaction would proceed in two steps:

Deprotonation of dimethyl malonate with a suitable base (e.g., sodium ethoxide) to form the enolate.

Nucleophilic attack of the enolate on the electrophilic benzylic carbon of 4-chlorobenzyl chloride. This step is repeated to introduce the second 4-chlorobenzyl group.

A similar synthesis has been described for the related compound, dimethyl 2-(4-fluorobenzyl)malonate, which is prepared by reacting dimethyl malonate with 4-fluorobenzyl chloride in the presence of sodium methylate. chemicalbook.com The synthesis of the title compound would follow a similar pathway, as outlined below:

Table of Related Syntheses

Target CompoundMalonate PrecursorBenzyl HalideBase/ConditionsReference
Dimethyl 2-(4-fluorobenzyl)malonateDimethyl malonate4-Fluorobenzyl chlorideSodium methylate in methanol chemicalbook.com
Diethyl 2,2-diazidomalonateDiethyl malonateIodine, Sodium azideAqueous base alfa-chemistry.com
Mono-substituted malonic acid half oxyestersDiethyl malonateVarious alkyl halidesBase, followed by saponification nih.gov

The lack of extensive historical research on this compound itself may indicate that its applications are niche or that it is primarily used as an intermediate in proprietary industrial processes.

Research Gaps and Future Perspectives in the Field of Bis-Substituted Malonates

The study of bis-substituted or gem-disubstituted malonates continues to be an active area of research, with several promising future directions.

One significant area of interest is in medicinal chemistry. The introduction of a gem-dimethyl group is a known strategy to influence a molecule's conformation and metabolic stability, often referred to as the Thorpe-Ingold effect. researchgate.net By extension, gem-dibenzyl groups, such as those in the title compound, could be used to create rigid scaffolds that lock a molecule into a specific bioactive conformation, potentially enhancing its potency and selectivity for a biological target.

Future research in this field could focus on:

Asymmetric Synthesis: Developing new catalytic methods for the enantioselective synthesis of chiral malonates with two different substituents at the alpha-position is a key challenge. frontiersin.org This would provide access to a vast array of complex chiral building blocks.

Novel Applications: Exploring the use of bis-substituted malonates as precursors to novel materials or as key components in supramolecular chemistry. For instance, their rigid structures could be exploited in the design of molecular clips or hosts.

Bioisosteric Replacement: Investigating the use of bis-substituted malonate cores as bioisosteres for other chemical groups in drug design to improve pharmacokinetic or pharmacodynamic properties.

New Synthetic Methodologies: While the alkylation of malonate esters is a classic method, the development of more efficient and environmentally benign synthetic routes to bis-substituted malonates remains a relevant goal. This includes exploring C-H activation or other novel bond-forming strategies.

The study of molecules like this compound, while specific, contributes to the broader understanding of how structure and reactivity can be controlled in organic synthesis, paving the way for the design of more complex and functional molecules in the future.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18Cl2O4 B11943846 Dimethyl 2,2-bis(4-chlorobenzyl)malonate CAS No. 2172-48-7

Properties

CAS No.

2172-48-7

Molecular Formula

C19H18Cl2O4

Molecular Weight

381.2 g/mol

IUPAC Name

dimethyl 2,2-bis[(4-chlorophenyl)methyl]propanedioate

InChI

InChI=1S/C19H18Cl2O4/c1-24-17(22)19(18(23)25-2,11-13-3-7-15(20)8-4-13)12-14-5-9-16(21)10-6-14/h3-10H,11-12H2,1-2H3

InChI Key

LLTMIVXRKDOVEE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Cl)(CC2=CC=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Dimethyl 2,2 Bis 4 Chlorobenzyl Malonate

Foundational Alkylation Strategies for Dimethyl 2,2-bis(4-chlorobenzyl)malonate

The traditional and most direct route to this compound relies on the principles of the malonic ester synthesis, a cornerstone in organic chemistry for the formation of carbon-carbon bonds. wikipedia.org

Base-Mediated Alkylation of Dimethyl Malonate with 4-Chlorobenzyl Halides

The synthesis commences with the deprotonation of dimethyl malonate using a suitable base to generate a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with an electrophilic 4-chlorobenzyl halide, typically the bromide or chloride. libretexts.org To achieve the desired dialkylated product, this process of deprotonation and alkylation is repeated. wikipedia.orglibretexts.org

Reaction Scheme:

A significant challenge in this synthesis is controlling the extent of alkylation, as the reaction can yield a mixture of mono- and dialkylated products. wikipedia.orgreddit.com To favor the formation of the dialkylated product, an excess of the alkylating agent and precise control of reaction conditions are often necessary.

Mechanistic Considerations of Anion Generation and Alkylation

The underlying mechanism of this synthesis involves several distinct steps. libretexts.orgmasterorganicchemistry.com First, the base abstracts an acidic α-hydrogen from dimethyl malonate, forming a resonance-stabilized enolate ion. libretexts.org This enolate is a potent nucleophile. masterorganicchemistry.com

The enolate then attacks the electrophilic carbon of the 4-chlorobenzyl halide in an SN2 reaction, displacing the halide and forming the mono-alkylated product, Dimethyl 2-(4-chlorobenzyl)malonate. libretexts.org The remaining α-hydrogen on the mono-alkylated product is still acidic and can be removed by another equivalent of the base, generating a second enolate. This enolate subsequently reacts with a second molecule of the 4-chlorobenzyl halide to yield the final product, this compound. wikipedia.org

The acidity of the α-hydrogens in dimethyl malonate (pKa ≈ 13) is a key factor, allowing for the use of moderately strong bases like sodium ethoxide for deprotonation. libretexts.orgphasetransfercatalysis.com

Optimization of Reaction Conditions: Solvent Effects and Temperature Regimes

The efficiency of the alkylation is highly dependent on the reaction conditions. The choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can enhance the nucleophilicity of the enolate and accelerate the SN2 reaction. reddit.comgoogle.com In some cases, ionic liquids have been explored as alternative reaction media, demonstrating the potential for improved yields compared to conventional organic solvents. sapub.org

Temperature is another critical parameter. While heating is often required to drive the reaction to completion, excessive temperatures can lead to side reactions and decomposition of the product. Therefore, a careful balance must be struck to achieve a good yield in a reasonable timeframe. The optimal temperature will vary depending on the specific base, solvent, and alkylating agent used.

Advanced Catalytic Approaches in the Synthesis of this compound

To overcome some of the limitations of traditional base-mediated alkylations, such as harsh reaction conditions and the formation of byproducts, more advanced catalytic methods have been explored.

Exploration of Lewis Acid Catalysis for Benzylic Alkylations (e.g., FeCl3/SiO2)

Lewis acids, such as iron(III) chloride (FeCl₃), have been utilized as catalysts in various organic transformations, including Friedel-Crafts alkylations. rsc.org When supported on solid materials like silica (B1680970) (SiO₂), these catalysts can offer advantages such as increased reactivity, easier handling, and the potential for recycling. rsc.orgresearchgate.netresearchgate.net

In the context of benzylic alkylations, a FeCl₃/SiO₂ catalyst can activate the benzylic halide, making it more susceptible to nucleophilic attack by the malonate enolate. rsc.org This approach can potentially lead to milder reaction conditions and improved selectivity. Research has shown that FeCl₃/SiO₂ is an effective and recyclable catalyst for various organic reactions, suggesting its potential applicability to the synthesis of dialkylated malonates. researchgate.netresearchgate.net

Application of Phase-Transfer Catalysis in the Formation of Dialkylated Malonates

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different phases (e.g., a solid base and an organic substrate). google.com In the alkylation of malonic esters, PTC can facilitate the transfer of the enolate anion from the aqueous or solid phase to the organic phase where the alkylating agent resides. phasetransfercatalysis.com

Common phase-transfer catalysts include quaternary ammonium (B1175870) salts. google.com The use of PTC can lead to several advantages, including milder reaction conditions, reduced reaction times, and the ability to use less expensive and safer bases like potassium carbonate. phasetransfercatalysis.comgoogle.com Studies have demonstrated that PTC is effective for the C-alkylation of malonates, leading to high conversions and yields of dialkylated products. google.comacs.orgnih.govfrontiersin.org A patented process highlights a method where the phase-transfer catalyst is added after a certain percentage of the dialkyl malonate has already reacted, which can lead to conversions greater than 98%. google.com

Metal-Catalyzed Coupling Reactions Relevant to Chlorobenzyl Moieties

The synthesis of molecules containing chlorobenzyl groups, such as this compound, often involves the formation of carbon-carbon bonds, a process for which metal-catalyzed cross-coupling reactions are exceptionally well-suited. These reactions typically employ a palladium catalyst to couple an organometallic reagent with an organic halide. youtube.comyoutube.com The general mechanism involves an oxidative addition of the catalyst (usually Pd(0)) into the carbon-halogen bond, followed by transmetalation with an organometallic partner, and concludes with reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.com

Several named cross-coupling reactions are relevant to the formation of the benzyl-carbon bond:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide. youtube.comwiley-vch.de It is widely used due to the stability and low toxicity of the boron reagents. A base is required in the catalytic cycle. youtube.com

Negishi Coupling: This method utilizes an organozinc reagent as the coupling partner. youtube.com Organozinc reagents are highly reactive and tolerant of a wide variety of functional groups. youtube.com

Stille Coupling: The Stille reaction involves organotin (stannane) reagents. wiley-vch.de While effective, the toxicity of the tin byproducts is a significant drawback.

For the synthesis of the target compound, a plausible strategy would involve the coupling of a malonate nucleophile with a 4-chlorobenzyl electrophile. Alternatively, a pre-formed benzyl (B1604629) organometallic reagent could be coupled with a suitably functionalized malonate. The choice of catalyst and ligand is crucial, especially when dealing with less reactive electrophiles like aryl chlorides, where bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the reaction. wiley-vch.de

Table 1: Comparison of Common Cross-Coupling Reactions

Reaction NameOrganometallic Reagent (R-M)Catalyst System (Typical)Key AdvantagesKey Disadvantages
Suzuki-MiyauraOrganoboron (e.g., R-B(OH)₂)Pd(0) catalyst + BaseStable, low-toxicity reagents; commercially available. youtube.comRequires a base.
NegishiOrganozinc (e.g., R-ZnX)Pd(0) or Ni catalystHigh reactivity; functional group tolerance. youtube.comMoisture-sensitive reagents.
StilleOrganotin (e.g., R-SnBu₃)Pd(0) catalystTolerant to many functional groups.Toxic tin byproducts. wiley-vch.de

Emerging Catalytic Systems for Sterically Hindered Quaternary Carbon Center Formation

The central α-carbon of this compound is a fully substituted, or quaternary, carbon atom. The construction of such sterically congested centers, particularly in an asymmetric fashion, is a significant challenge in organic synthesis. nih.gov Traditional methods often struggle with steric hindrance, leading to low yields. acs.org Consequently, substantial research has been dedicated to developing novel catalytic systems capable of efficiently forging these complex structures.

Palladium-catalyzed reactions have been at the forefront of these developments. By using specialized ligands, such as sterically hindered, electron-rich alkylphosphines (like RuPhos) or N-heterocyclic carbenes, the scope of palladium catalysis has expanded to include the formation of quaternary centers from a range of enolates, including those derived from malonates. acs.orgnih.gov These catalysts can effectively mediate the coupling of enolates with electrophiles, overcoming the steric barrier to form the desired C-C bond through reductive elimination from an arylpalladium enolate intermediate. acs.org

Beyond palladium, other transition metals have shown promise:

Copper: Copper(II)-bisoxazoline complexes have been successfully used to catalyze the reaction of malonic ester nucleophiles with electrophiles to create benzylic quaternary stereocenters. nih.gov

Iridium: Iridium catalysts have been explored for asymmetric allylic alkylations that can generate quaternary centers adjacent to tertiary stereocenters in a single step. nih.gov

These emerging systems highlight a shift towards creating complex three-dimensional structures that were previously difficult to access. nih.gov The development of catalysts that can handle sterically demanding transformations is crucial for synthesizing substituted malonates like the target compound.

Novel Synthetic Routes and Green Chemistry Principles in this compound Production

Modern synthetic chemistry places increasing emphasis on developing processes that are not only efficient but also environmentally sustainable. The production of specialty chemicals like this compound can benefit significantly from the application of green chemistry principles, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Development of Efficient and Environmentally Benign Protocols

A key aspect of green synthesis is the use of environmentally benign solvents and catalysts. For instance, replacing hazardous solvents like methylene (B1212753) chloride with less toxic alternatives such as toluene (B28343) can significantly improve the environmental profile of a process. researchgate.net Furthermore, the use of biocatalysts, such as enzymes, represents a major advance in green chemistry. Enzymes operate under mild conditions (low temperature and pressure) and in aqueous or solvent-free systems, offering high selectivity and reducing energy consumption. maynoothuniversity.ie For example, immobilized Candida antarctica lipase (B570770) B has been used for the synthesis of polyesters from dimethyl malonate in solventless conditions, showcasing the potential for enzymatic catalysis in malonate chemistry. maynoothuniversity.ie Such protocols minimize waste and avoid the harsh conditions associated with traditional chemical catalysts. maynoothuniversity.ie

One-Pot Synthesis Strategies for Enhanced Yield and Selectivity

For the synthesis of this compound, a one-pot approach would typically involve the sequential dialkylation of dimethyl malonate with 4-chlorobenzyl chloride in the presence of a base. Careful control of reaction conditions is essential to maximize the formation of the desired disubstituted product and minimize side products. Monitoring the reaction progress, for instance by ³¹P NMR spectroscopy in related syntheses, allows for precise control over the transformation, ensuring the complete conversion of intermediates before proceeding to the next step. nih.gov This approach streamlines the manufacturing process, making it more atom-economical and efficient.

Continuous Flow Chemistry Applications

Continuous flow chemistry is a powerful technology for chemical synthesis that offers numerous advantages over traditional batch processing. In a flow system, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. This setup allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. rsc.org

Chemical Reactivity and Transformation Pathways of Dimethyl 2,2 Bis 4 Chlorobenzyl Malonate

Reactivity of the Malonate Ester Functionalities

The dual ester groups of the malonate core are primary sites for chemical transformation, although their reactivity is tempered by the bulky substituents at the α-carbon.

Ester Hydrolysis and Transesterification Reactions

The ester functionalities in Dimethyl 2,2-bis(4-chlorobenzyl)malonate can undergo hydrolysis to the corresponding dicarboxylic acid or transesterification with other alcohols.

Ester Hydrolysis: The conversion of the dimethyl ester to 2,2-bis(4-chlorobenzyl)malonic acid can be achieved under acidic or basic conditions. However, the hydrolysis of sterically congested disubstituted malonate esters can be challenging, often requiring harsh reaction conditions such as strong acids or bases and elevated temperatures to proceed effectively. nih.gov

Transesterification: This process involves the exchange of the methoxy (B1213986) groups of the ester with a different alkoxy group from an alcohol, R-OH. This reaction is typically catalyzed by either acids or bases. Studies on similar compounds, such as dimethyl malonate and diethyl malonate, show that solid acid catalysts like modified zirconia and ceria are effective for transesterification. niscpr.res.inresearchgate.net For instance, the transesterification of dimethyl malonate with benzyl (B1604629) alcohol to yield dibenzyl malonate has been achieved with high yields at temperatures around 140 °C. niscpr.res.in A similar approach could be applied to this compound. The reaction proceeds by converting the dimethyl ester into a new diester, with a monomethyl ester as a potential intermediate.

Table 1: Optimized Conditions for Transesterification of Malonate Esters with Benzyl Alcohol
CatalystSubstrateMolar Ratio (Substrate:Alcohol)Temperature (°C)Time (h)Max. Yield (%)Reference
Sulphated Ceria-Zirconia (SCZ)Dimethyl Malonate1:5140388 niscpr.res.in
Sulphated Zirconia (SZ)Diethyl Malonate1:3120588 researchgate.net

Selective Decarboxylation Pathways to Monocarboxylic Acids

Malonic esters are classic precursors for carboxylic acids via a sequence of hydrolysis and decarboxylation. masterorganicchemistry.com For disubstituted malonic esters like this compound, a process known as dealkoxycarbonylation can be employed to selectively remove one ester group, yielding a monocarboxylic acid ester.

This transformation, often referred to as the Krapcho decarboxylation, is typically performed by heating the malonate ester in a dipolar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) with water and a salt like sodium chloride (NaCl) or lithium chloride (LiCl). lookchemmall.com The reaction proceeds through nucleophilic attack by the chloride anion on the methyl group of the ester, followed by the loss of carbon dioxide from the resulting carboxylate intermediate. This method is particularly effective for sterically hindered substrates and tolerates a wide variety of functional groups. lookchemmall.com Applying these conditions to this compound would be expected to produce methyl 2-(4-chlorobenzyl)-3-(4-chlorophenyl)propanoate.

Table 2: Conditions for Dealkoxycarbonylation of Substituted Malonate Esters
Substrate TypeReagentsSolventTemperatureOutcomeReference
Disubstituted Malonate EsterNaCl, H₂ODMSO~150-180 °CMonoester lookchemmall.com
Disubstituted Malonate EsterLiCl, H₂ODMSO~150-180 °CMonoester lookchemmall.com
Mono-substituted Malonate EsterH₂ODMSO / DMFHeatMonoester lookchemmall.com

Acylation Reactions Leading to β-Keto Esters

While the acylation of the active methylene (B1212753) group of monosubstituted malonates is a common C-C bond-forming reaction, performing this on the quaternary carbon of this compound is not feasible as there are no acidic protons to remove for generating the required nucleophilic enolate.

However, it is relevant to consider the acylation of malonate esters in a broader context. C-acylation of malonates is a key step in the synthesis of β-keto esters. organic-chemistry.org This is typically achieved by treating the malonate with a strong base to form an enolate, which is then reacted with an acylating agent like an acyl chloride or acylbenzotriazole. organic-chemistry.orgnih.gov For example, various β-keto esters can be prepared by reacting the sodium salt of an acetoacetic ester with 1-acylbenzotriazoles, followed by deacetylation. nih.gov

Reactivity at the Quaternary Carbon Center and Adjacent Methylene Groups

The central carbon of this compound is a quaternary center, meaning it is bonded to four other carbon atoms. This structural feature profoundly influences its reactivity.

Generation and Reactivity of Carbanions from the Central Carbon

Direct generation of a carbanion at the quaternary carbon of the title compound is not possible due to the absence of any acidic protons on this carbon. The stability of the compound is, in part, due to this feature.

The synthesis of this compound itself, however, relies critically on the generation of a carbanion (as an enolate) from its precursor, dimethyl malonate. The reaction involves the deprotonation of the acidic methylene protons of dimethyl malonate using a base such as sodium ethoxide or potassium carbonate. nih.govresearchgate.net This creates a nucleophilic enolate which can then be alkylated. The synthesis of the title compound proceeds via a double alkylation of the dimethyl malonate enolate with 4-chlorobenzyl halide.

Nucleophilic Substitution Reactions at the Central Carbon

The quaternary carbon center of this compound is exceptionally unreactive towards nucleophilic substitution reactions. SN2 reactions are prohibited at a sterically hindered quaternary center, as the backside attack required for this mechanism is completely blocked. libretexts.org An SN1 reaction is also highly improbable as it would necessitate the departure of a very stable carbanion (a chlorobenzyl anion) or a methoxycarbonyl anion, neither of which is a good leaving group.

The formation of the quaternary center is itself a product of nucleophilic substitution. As described above, the synthesis involves the enolate of dimethyl malonate acting as a nucleophile. This nucleophile attacks the electrophilic benzylic carbon of a 4-chlorobenzyl halide in a classic SN2 reaction. libretexts.orguci.edu This process is repeated a second time to install both 4-chlorobenzyl groups, thereby creating the final quaternary structure.

Conjugate Addition (Michael) Reactions Involving Activated Double Bonds

Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound or other electron-withdrawing group, known as a Michael acceptor. Malonate esters are classic Michael donors due to the acidity of the protons on the α-carbon (the carbon between the two carbonyl groups). Deprotonation with a base generates a stabilized enolate nucleophile that can readily engage in conjugate addition. rsc.orgnih.govnih.govbuchler-gmbh.comresearchgate.net

However, in the case of this compound, the α-carbon is fully substituted with two benzyl groups and bears no acidic protons. The structure is shown below:

Without an enolizable proton at the central carbon, it is not possible to form the requisite nucleophilic enolate under standard basic conditions. Therefore, This compound cannot act as a Michael donor in conventional conjugate addition reactions. This structural feature fundamentally restricts its utility in this class of chemical transformations.

Functional Group Transformations of the 4-Chlorobenzyl Moieties

The two 4-chlorobenzyl groups are the most reactive sites for transformations under various catalytic conditions. The presence of a halogenated aromatic ring opens up a vast field of transition-metal-catalyzed cross-coupling reactions and allows for further functionalization through electrophilic substitution.

The chlorine atoms on the phenyl rings of this compound serve as handles for numerous palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems utilizing electron-rich, bulky phosphine (B1218219) ligands have enabled their efficient coupling. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position of the benzyl rings.

Potential cross-coupling reactions applicable to this substrate include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, yielding a biaryl-like structure.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent.

Buchwald-Hartwig Amination: Reaction with an amine (primary or secondary) to form a new C-N bond, leading to arylamine derivatives.

Heck Coupling: Reaction with an alkene to form a new C-C bond, resulting in a substituted styrenyl-type moiety.

Stille Coupling: Reaction with an organostannane reagent to create a C-C bond.

Cyanation: Introduction of a cyano group, often using zinc cyanide or sodium cyanate, which can serve as a precursor for carboxylic acids, amides, or amines. mit.edu

The table below summarizes potential transformations via palladium-catalyzed cross-coupling.

Reaction Name Coupling Partner Catalyst/Ligand System (Typical) Resulting Functional Group
Suzuki CouplingR-B(OH)₂Pd(OAc)₂ / SPhosAryl or Alkyl (C-C)
Sonogashira CouplingR-C≡CHPdCl₂(PPh₃)₂ / CuIAlkyne (C-C)
Buchwald-HartwigR₂NHPd₂(dba)₃ / BINAPAmine (C-N)
Heck CouplingH₂C=CHRPd(OAc)₂ / P(o-tol)₃Alkene (C-C)
Stille CouplingR-Sn(Bu)₃Pd(PPh₃)₄Aryl or Vinyl (C-C)
CyanationZn(CN)₂Pd(PPh₃)₄Nitrile (C-CN)

The benzene (B151609) rings of the 4-chlorobenzyl groups can undergo electrophilic aromatic substitution (EAS) to introduce additional substituents. The regiochemical outcome of these reactions is directed by the two existing substituents on each ring: the chlorine atom and the benzylmalonate fragment (an alkyl group).

Chlorine Atom: A halogen is a deactivating, yet ortho, para-directing group. It withdraws electron density inductively (deactivating effect) but donates electron density through resonance (directing effect). uci.edu

Alkyl Group (the malonate-substituted methylene group): An alkyl group is an activating, ortho, para-directing group due to hyperconjugation and weak inductive electron donation. libretexts.org

Since both groups direct incoming electrophiles to the ortho and para positions, and the para position is already occupied by the chlorine atom, substitution is strongly directed to the positions ortho to the alkyl group (C2 and C6) and ortho to the chlorine atom (C3 and C5). The activating nature of the alkyl group and the deactivating nature of the chlorine atom suggest that substitution will preferentially occur at the positions ortho to the alkyl group (positions 2 and 6 relative to the CH₂ group).

Common EAS reactions include:

Nitration: (HNO₃/H₂SO₄) introduces a nitro group (-NO₂).

Halogenation: (e.g., Br₂/FeBr₃) introduces another halogen atom.

Friedel-Crafts Acylation: (RCOCl/AlCl₃) introduces an acyl group (-COR). Friedel-Crafts alkylation is less common on deactivated rings.

Sulfonation: (SO₃/H₂SO₄) introduces a sulfonic acid group (-SO₃H).

The predicted regioselectivity for these reactions is summarized in the table below.

Reaction Reagents Electrophile Predicted Major Product(s)
NitrationHNO₃, H₂SO₄NO₂⁺Dimethyl 2,2-bis(4-chloro-3-nitrobenzyl)malonate
BrominationBr₂, FeBr₃Br⁺Dimethyl 2,2-bis(3-bromo-4-chlorobenzyl)malonate
AcylationCH₃COCl, AlCl₃CH₃CO⁺Dimethyl 2,2-bis(3-acetyl-4-chlorobenzyl)malonate

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound, with two benzyl groups attached to a single carbon, presents the possibility of intramolecular cyclization under forcing conditions. A plausible pathway is an intramolecular Friedel-Crafts-type reaction.

Under strong acid catalysis (e.g., polyphosphoric acid or a strong Lewis acid), one of the electron-rich aromatic rings could act as a nucleophile, attacking the benzylic carbon of the other 4-chlorobenzyl group, or more likely, a carbocation formed at that position. However, such a reaction is sterically hindered and electronically demanding.

A more feasible intramolecular cyclization would involve a double Friedel-Crafts acylation or alkylation analogue if the ester groups were first converted to more reactive species like acid chlorides. For example, conversion of the malonate to a diacid chloride followed by treatment with a Lewis acid like AlCl₃ could potentially induce a double intramolecular acylation, leading to a fused polycyclic ketone. However, such a transformation has not been specifically reported for this molecule and remains a theoretical possibility. The high degree of strain in the potential bridged products would likely make such a cyclization process challenging.

Derivatives and Structural Modifications of Dimethyl 2,2 Bis 4 Chlorobenzyl Malonate

Synthesis of Analogous Dialkyl Esters (e.g., Diethyl, Di-tert-butyl)

The synthesis of dialkyl 2,2-bis(4-chlorobenzyl)malonates is fundamentally based on the classic malonic ester synthesis. This method involves the sequential alkylation of a dialkyl malonate at the α-carbon, which is acidic due to its position between two carbonyl groups. The general procedure begins with the deprotonation of the malonate using a suitable base to form a stabilized enolate, which then acts as a nucleophile. organicchemistrytutor.commasterorganicchemistry.com

The synthesis of the diethyl and di-tert-butyl analogues of Dimethyl 2,2-bis(4-chlorobenzyl)malonate follows this established pathway. A base, such as sodium ethoxide (NaOEt) for diethyl malonate, is used to remove the first acidic proton. The resulting enolate attacks the electrophilic carbon of 4-chlorobenzyl chloride via an SN2 reaction. This process is then repeated—a second equivalent of base removes the remaining acidic proton, and the resulting enolate reacts with a second equivalent of 4-chlorobenzyl chloride to yield the final 2,2-disubstituted product. wikipedia.org

The choice of ester group (e.g., ethyl, tert-butyl) can influence reaction conditions and the subsequent utility of the molecule. Di-tert-butyl esters, for instance, can be cleaved under acidic conditions, offering an alternative deprotection strategy to the saponification typically used for methyl or ethyl esters.

Table 1: Synthesis of Analogous Dialkyl Esters
Starting MalonateTypical BaseAlkylating AgentProduct
Diethyl malonateSodium ethoxide (NaOEt)4-chlorobenzyl chlorideDiethyl 2,2-bis(4-chlorobenzyl)malonate
Di-tert-butyl malonatePotassium tert-butoxide (KOtBu)4-chlorobenzyl chlorideDi-tert-butyl 2,2-bis(4-chlorobenzyl)malonate

Modifications of the Aryl Rings in the Benzyl (B1604629) Moieties

Introduction of Variously Substituted Benzyl Groups

For example, electron-donating groups (like methyl or methoxy) or electron-withdrawing groups (like nitro or trifluoromethyl) can be introduced by using the corresponding substituted benzyl chloride or bromide. The fundamental reaction mechanism remains the same: sequential deprotonation and alkylation of dimethyl malonate. organicchemistrytutor.com

Table 2: Examples of Analogues with Modified Benzyl Groups
Starting MalonateAlkylating AgentProduct
Dimethyl malonate4-methylbenzyl chlorideDimethyl 2,2-bis(4-methylbenzyl)malonate
Dimethyl malonate4-nitrobenzyl bromideDimethyl 2,2-bis(4-nitrobenzyl)malonate
Dimethyl malonate4-methoxybenzyl chlorideDimethyl 2,2-bis(4-methoxybenzyl)malonate
Dimethyl malonateBenzyl bromideDimethyl 2,2-dibenzylmalonate

Heteroaryl Analogues

Extending the synthetic methodology further, the benzyl groups can be replaced with heteroarylmethyl groups. Heteroaromatic rings such as pyridine, thiophene, furan, and indole are common motifs in pharmacologically active compounds. The synthesis of heteroaryl analogues involves using heteroarylmethyl halides (e.g., 2-(chloromethyl)pyridine, 3-(bromomethyl)thiophene) as the alkylating agents in the malonic ester synthesis. organic-chemistry.org

The reactivity of these heteroarylmethyl halides in SN2 reactions is comparable to that of benzyl halides, allowing for their efficient incorporation. This modification introduces heteroatoms that can alter the molecule's polarity, solubility, and potential for hydrogen bonding, significantly expanding the chemical space of the derivatives.

Malonamide and Related Amide Derivatives

The ester functionalities of this compound can be converted into amides, yielding malonamides. This transformation is typically achieved through ammonolysis or aminolysis, where the ester is treated with ammonia or a primary/secondary amine, respectively. nih.gov The reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the ester, leading to the displacement of methanol and the formation of an amide bond. nih.gov This process is usually carried out at elevated temperatures.

The resulting malonamide, 2,2-bis(4-chlorobenzyl)malonamide, possesses two primary amide groups, which can serve as both hydrogen bond donors and acceptors. This contrasts with the ester precursor, which can only act as a hydrogen bond acceptor. This structural change significantly alters the molecule's physicochemical properties. Furthermore, using substituted amines allows for the synthesis of N,N'-disubstituted malonamides, adding another layer of structural diversity.

Synthesis of Chiral Analogues and Enantioselective Approaches

The central carbon of this compound is a prochiral center that becomes a chiral quaternary stereocenter if two different groups are introduced. An advanced synthetic approach to generate chiral analogues involves enantioselective alkylation, often utilizing phase-transfer catalysis (PTC). frontiersin.org

This method allows for the construction of a chiral quaternary carbon with high enantioselectivity. organicchemistrytutor.com The strategy involves the asymmetric α-alkylation of a mono-substituted malonate ester. For example, a malonate with two different ester groups (e.g., tert-butyl and 2,2-diphenylethyl) is first mono-alkylated. organicchemistrytutor.com Then, in the presence of a chiral phase-transfer catalyst, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide, the second alkylation is performed with an alkylating agent like 4-chlorobenzyl bromide. organicchemistrytutor.com The chiral catalyst forms an ion pair with the enolate and directs the incoming electrophile to a specific face of the nucleophile, resulting in one enantiomer being formed preferentially. organicchemistrytutor.comfrontiersin.org This method can produce α,α-dialkylmalonates in high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee). organicchemistrytutor.com These chiral products can then be selectively hydrolyzed to furnish versatile chiral building blocks. organicchemistrytutor.comfrontiersin.org

Incorporation of this compound Scaffold into Complex Molecules

The this compound scaffold serves as a valuable intermediate for the synthesis of more complex molecular structures, particularly cyclic compounds like indanones. The synthetic pathway involves a one-pot hydrolysis, decarboxylation, and cyclization sequence.

This transformation is typically promoted by a strong acid, such as methanesulfonic acid or polyphosphoric acid. The reaction proceeds through several steps:

Hydrolysis: The acid catalyzes the hydrolysis of the two methyl ester groups to form the corresponding 2,2-bis(4-chlorobenzyl)malonic acid.

Decarboxylation: As a β-dicarboxylic acid, the intermediate is thermally unstable and readily loses one molecule of carbon dioxide upon heating to yield 3-(4-chlorophenyl)-2-(4-chlorobenzyl)propanoic acid.

Intramolecular Friedel-Crafts Acylation: The newly formed carboxylic acid then undergoes an intramolecular electrophilic aromatic substitution reaction. The protonated carboxylic acid acts as an acylium ion equivalent, which attacks one of the electron-rich chlorophenyl rings, leading to ring closure and the formation of a 2-(4-chlorobenzyl)-5-chloro-1-indanone. This process efficiently transforms the acyclic malonate scaffold into a rigid, polycyclic system.

Formation of Heterocyclic Systems

The presence of the diester functionality in this compound makes it a suitable precursor for the synthesis of various heterocyclic systems, primarily through condensation reactions with dinucleophilic reagents. These reactions typically involve the formation of new rings incorporating atoms other than carbon, such as nitrogen, oxygen, or sulfur.

One of the most common applications of malonic esters in heterocyclic synthesis is their reaction with urea or thiourea to form barbituric acid and thiobarbituric acid derivatives, respectively. While direct literature on the use of this compound in this specific reaction is not available, the general reactivity of 2,2-disubstituted malonates suggests that it could undergo a similar cyclocondensation. The reaction would likely proceed in the presence of a base, such as sodium ethoxide, to generate the corresponding barbiturate or thiobarbiturate with two 4-chlorobenzyl groups at the 5-position.

Another important class of heterocyclic compounds that can be synthesized from malonate derivatives are pyrimidines and their fused analogues. The reaction of malonates with amidines is a well-established method for the synthesis of pyrimidinediones. nih.gov For instance, the condensation of this compound with a suitable amidine could potentially yield a 2,4-dihydroxypyrimidine derivative.

Furthermore, the reaction with hydrazines can lead to the formation of pyrazolidine-3,5-diones. The two ester groups of the malonate can react with the two nitrogen atoms of a hydrazine molecule to form a five-membered heterocyclic ring. The resulting 4,4-bis(4-chlorobenzyl)pyrazolidine-3,5-dione could be a valuable scaffold for further chemical exploration.

The following table summarizes the potential heterocyclic systems that could be derived from this compound based on the known reactivity of malonic esters.

DinucleophilePotential Heterocyclic ProductGeneral Reaction Type
Urea5,5-bis(4-chlorobenzyl)barbituric acidCyclocondensation
Thiourea5,5-bis(4-chlorobenzyl)thiobarbituric acidCyclocondensation
Amidines6-hydroxy-2-substituted-5,5-bis(4-chlorobenzyl)pyrimidin-4(3H)-oneCyclocondensation
Hydrazine4,4-bis(4-chlorobenzyl)pyrazolidine-3,5-dioneCyclocondensation

Polycyclic and Spiro Systems

The synthesis of more complex molecular architectures, such as polycyclic and spiro systems, from this compound represents a significant synthetic challenge and a promising area of research. The construction of these intricate structures often requires multi-step synthetic sequences involving intramolecular reactions.

Polycyclic Systems:

The formation of polycyclic systems from this compound would likely involve initial functionalization of the 4-chlorobenzyl groups to introduce reactive sites for subsequent intramolecular cyclization reactions. For example, nitration of the aromatic rings followed by reduction to the corresponding anilines could provide precursors for intramolecular amide bond formation, leading to the construction of fused heterocyclic rings.

Another potential strategy could involve intramolecular Friedel-Crafts reactions. Under acidic conditions, the ester groups could be converted to acyl chlorides, which could then undergo intramolecular acylation of the electron-rich aromatic rings, provided they are suitably activated. However, the presence of the deactivating chloro-substituent on the benzyl rings might render this approach challenging.

A more plausible approach could be based on radical cyclizations. nih.gov By introducing a radical precursor on one of the benzyl groups, an intramolecular radical addition to the other aromatic ring could be initiated, leading to the formation of a new carbocyclic ring and thus a polycyclic system.

Spiro Systems:

Spiro compounds are characterized by two rings connected by a single common atom. The quaternary carbon of this compound is an ideal candidate to become the spiro center. The synthesis of spiro systems from this precursor would necessitate the formation of two different rings originating from this central carbon.

One hypothetical approach could involve the selective transformation of the two ester groups into different functionalities that can then participate in separate ring-forming reactions. For instance, one ester group could be reduced to a hydroxymethyl group, which could then undergo an intramolecular etherification with a suitably functionalized benzyl group. The remaining ester group could then be used to construct a second ring, for example, through a Dieckmann condensation if a suitable carbon chain is introduced on the other benzyl group.

Alternatively, the two 4-chlorobenzyl groups could be functionalized to participate in a double intramolecular cyclization. For example, the introduction of an amino group at the ortho position of each benzene (B151609) ring could potentially lead to a double intramolecular amidation reaction with the malonate ester groups, forming a spiro-bis-lactam system.

The following table outlines hypothetical strategies for the synthesis of polycyclic and spiro systems from this compound.

Target SystemHypothetical Synthetic StrategyKey Reactions
Polycyclic SystemFunctionalization of benzyl groups followed by intramolecular cyclizationNitration, reduction, amidation, Friedel-Crafts acylation, radical cyclization
Spiro SystemSequential or simultaneous intramolecular ring formations from the central quaternary carbonSelective ester modification, intramolecular etherification, Dieckmann condensation, double intramolecular amidation

It is important to note that the synthesis of these complex derivatives from this compound is largely speculative and would require significant experimental investigation to establish feasible and efficient synthetic routes.

Structure Activity Relationship Sar Studies and Mechanistic Investigations of Dimethyl 2,2 Bis 4 Chlorobenzyl Malonate and Its Derivatives

Mechanistic Studies of Chemical Transformations

Understanding the reaction mechanisms behind the synthesis of dimethyl 2,2-bis(4-chlorobenzyl)malonate is essential for optimizing its production and for designing synthetic routes to new derivatives.

The synthesis of this compound typically proceeds via the alkylation of dimethyl malonate. This reaction is a classic example of C-alkylation at an active methylene (B1212753) group. The general mechanism involves the following steps:

Deprotonation: A base is used to remove a proton from the central carbon of dimethyl malonate. This carbon is acidic because the resulting negative charge (enolate) is stabilized by resonance, with the charge being delocalized onto the two oxygen atoms of the adjacent carbonyl groups.

Nucleophilic Attack: The resulting malonate enolate acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, in this case, 4-chlorobenzyl chloride. This is an Sₙ2 reaction, where the enolate displaces the chloride leaving group, forming a new carbon-carbon bond.

Second Alkylation: The process is repeated. The mono-alkylated malonate still has one acidic proton on the central carbon. A second equivalent of base removes this proton, and the resulting enolate reacts with a second molecule of 4-chlorobenzyl chloride to yield the final product, this compound.

A related synthesis is the Knoevenagel condensation, used to prepare arylidene malonates, which are precursors for many other compounds. researchgate.net Another relevant process is the malonic synthesis, which uses the alkylation of malonate esters followed by hydrolysis and decarboxylation to produce carboxylic acids. mdpi.com The mechanism of this decarboxylation involves a six-membered cyclic transition state, leading to an enol intermediate that tautomerizes to the final acid product. mdpi.com

When synthesizing derivatives, controlling the selectivity of the reaction is paramount. This includes regioselectivity (which position reacts) and stereoselectivity (the spatial orientation of the resulting product). In the synthesis of derivatives of this compound, achieving high selectivity is key to producing the desired compound while minimizing unwanted byproducts.

For example, during the chlorination of dimethyl malonate to produce dimethyl 2-chloromalonate, a common impurity is the formation of dimethyl 2,2-dichloromalonate. derpharmachemica.com Careful control of reaction conditions, such as temperature and the molar ratio of reactants, is necessary to maximize the yield of the desired mono-chlorinated product. derpharmachemica.com

Stereoselectivity becomes particularly important when creating chiral molecules. In complex syntheses, the benzyl (B1604629) group has been shown to play a crucial role in guiding the stereochemical outcome. Its steric bulk can lead to the preferential formation of one chiral intermediate over another, providing an opportunity to "correct" for the formation of the wrong chirality during a multi-step reaction. nih.gov This directing effect is a powerful tool for chemists aiming to synthesize a single, specific stereoisomer of a complex molecule. The ongoing refinement of synthetic methods, such as the malonic synthesis, continually seeks to improve stereocontrol, which is essential for producing enantiomerically pure pharmaceutical compounds. mdpi.com

Scientific Focus on this compound Remains Limited

Detailed research on the specific chemical compound this compound, including its structure-activity relationships, reaction kinetics, and computational analyses, is not extensively available in publicly accessible scientific literature. While the compound is identified in chemical databases, in-depth studies focusing on its specific biological and chemical properties appear to be scarce.

Our comprehensive search for dedicated research on this compound (CAS Number 2172-48-7) did not yield specific studies that would allow for a detailed discussion of its kinetic and thermodynamic reactivity, nor any published quantum chemical, molecular dynamics, or docking simulation studies. The compound has the molecular formula C19H18Cl2O4. chemspider.comuni.lu

While the broader class of malonates is known for its utility in organic synthesis, particularly in cyclocondensation reactions to form various heterocyclic compounds, specific mechanistic and quantitative data for the reactivity of this compound are not readily found. nih.gov

Similarly, theoretical and computational studies, which are crucial for understanding the molecular conformation and predicting the reactivity of chemical compounds, appear to be absent for this specific molecule. There are no available Density Functional Theory (DFT) studies, molecular dynamics simulations, or molecular docking reports that focus on this compound.

It is important to note that research exists for structurally related compounds, such as other substituted malonates. For instance, studies on dimethyl 2-(4-methoxybenzyl)malonate have touched upon its structure-activity relationship in the context of inhibiting certain biological pathways. However, due to the strict focus of this inquiry on this compound, findings from these related but distinct molecules cannot be extrapolated to provide a scientifically accurate profile of the target compound.

The lack of specific research into the structure-activity relationship, kinetics, thermodynamics, and computational aspects of this compound highlights a gap in the current scientific literature. Further investigation would be required to elucidate these properties and understand the compound's potential applications and reactivity profile.

Potential Academic and Research Applications of Dimethyl 2,2 Bis 4 Chlorobenzyl Malonate

Role as a Precursor for Active Pharmaceutical Ingredients (APIs) in Medicinal Chemistry Research

Malonic acid derivatives are crucial reagents in organic synthesis, particularly in the creation of a wide array of heterocycles that form the core of many pharmaceutical compounds. nih.gov The process known as the malonic ester synthesis allows for the straightforward creation of functionalized esters and carboxylic acids. mdpi.com Dialkyl malonates, for instance, are key starting materials for producing important APIs. derpharmachemica.com

Dimethyl 2,2-bis(4-chlorobenzyl)malonate serves as an important intermediate in this context. Its structure can be systematically modified to generate libraries of novel compounds for biological screening. The key transformations of this malonate scaffold are outlined in the table below.

PrecursorKey TransformationPotential Application/Resulting Structure
This compoundHydrolysis and DecarboxylationCan lead to the formation of 1,1-bis(4-chlorophenyl)ethane-type structures, which are core motifs in various biologically active molecules. mdpi.com
This compoundCyclocondensation with dinucleophiles (e.g., urea, amidines)Synthesis of heterocyclic compounds like barbituric acid derivatives and other "malonyl heterocycles". nih.gov

The presence of chlorine atoms on the benzyl (B1604629) rings is significant, as it can influence the compound's pharmacokinetic properties and provides a site for further chemical modification.

Utility in the Synthesis of Agrochemicals and Specialty Chemicals

The synthesis of modern agrochemicals, such as the phenylpyrazoline herbicide Pinoxaden, relies on specialized chemical intermediates. google.com Malonate derivatives are instrumental in creating these complex molecules. For example, diethyl 2-(2,6-diethyl-4-methylbenzene)malonate is a known intermediate in the synthesis of Pinoxaden. google.com

While direct applications of this compound in commercial agrochemicals are not widely documented, its structural similarity to other key malonate intermediates suggests its potential as a precursor. The chlorinated benzyl groups could impart desirable properties for pesticidal activity. Furthermore, the ester functional groups can be converted into a range of other chemical moieties, making it a versatile starting point for various specialty chemicals.

Functional Group TransformationResulting Chemical ClassPotential Use
Ester to AmideDiamideIntermediate for polymers or other specialty chemicals.
Ester to Carboxylic AcidDicarboxylic AcidPrecursor for polyesters, polyamides, or further chemical modifications.
Ester to Alcohol (via reduction)DiolMonomer for polyurethane or polyester (B1180765) synthesis.

Contribution to the Development of Novel Materials and Polymers

Porous polymeric scaffolds are fundamental in tissue engineering, providing a structure for cells to attach and grow. researchgate.net The properties of these scaffolds are determined by the monomers used in their production. While traditionally made from materials like polylactic acid (PLA), researchers are constantly exploring new monomers to create polymers with enhanced features. researchgate.net

This compound, with its two ester groups and rigid, bulky core, is a candidate for creating novel polymers. Its bifunctionality allows it to act as a monomer in polymerization reactions.

Structural FeaturePotential Impact on Polymer Properties
Two ester groupsCan be used for polyester synthesis through transesterification.
Rigid bis(4-chlorobenzyl) coreMay increase the polymer's thermal stability and glass transition temperature.
Chlorine atomsCould confer flame-retardant properties and increase the refractive index.
Aromatic ringsContribute to rigidity and potential for pi-stacking interactions, influencing mechanical and optical properties.

The development of scaffolds from various materials, including bio-based natural materials and carbon-based nanomaterials, is a rapidly advancing field in tissue engineering. nih.gov The unique structure of this malonate could lead to polymers with specific mechanical and bioactive properties required for targeted applications. researchgate.net

Future Directions in Interdisciplinary Research Utilizing the Malonate Scaffold

The malonate scaffold is a cornerstone of modern organic synthesis, and research continues to expand its utility. Future work involving structures like this compound is likely to branch into several interdisciplinary areas.

Asymmetric Catalysis : A significant area of research is the development of catalytic methods to produce enantiomerically enriched compounds. acs.org For substituted malonates, creating chiral quaternary stereocenters is a key challenge and a major goal for synthesizing complex, single-enantiomer drug candidates.

Organometallic Chemistry : The chlorine atoms on the phenyl rings serve as handles for organometallic cross-coupling reactions. This would allow for the introduction of new and diverse chemical groups, dramatically expanding the range of accessible molecules for applications in materials science and medicinal chemistry.

"Green" Chemistry : Some traditional methods for creating reactive malonates involve chlorinated reagents that are now considered problematic for health and environmental reasons. nih.gov Future research will likely focus on developing more sustainable and environmentally friendly synthetic routes for these valuable building blocks.

Advanced Materials : By incorporating the malonate scaffold into larger, more complex systems, researchers can design novel materials. This includes creating new porous polymeric scaffolds for tissue engineering or developing hybrid materials that combine the properties of the organic malonate with other materials to achieve enhanced functionality. researchgate.net

The continued exploration of the chemistry and applications of the malonate scaffold promises to yield new discoveries across science and engineering.

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